Dimethylxenon
Description
Dimethylxenon (C₂H₆Xe) is a hypothetical organoxenon compound comprising a xenon atom bonded to two methyl groups. Organoxenon derivatives like this compound are rare and highly unstable due to xenon’s low electronegativity and weak bonding with carbon.
Properties
CAS No. |
497165-66-9 |
|---|---|
Molecular Formula |
C2H6Xe |
Molecular Weight |
161.36 g/mol |
IUPAC Name |
dimethylxenon |
InChI |
InChI=1S/C2H6Xe/c1-3-2/h1-2H3 |
InChI Key |
OISKGTSBWAGJEG-UHFFFAOYSA-N |
Canonical SMILES |
C[Xe]C |
Origin of Product |
United States |
Preparation Methods
The synthesis of dimethylxenon involves several steps and specific reaction conditions. One common method includes the reaction of xenon difluoride with methyl lithium in an inert atmosphere. The reaction is typically carried out at low temperatures to prevent decomposition of the product. Industrial production methods are still under research, but scaling up the laboratory synthesis is a potential approach.
Chemical Reactions Analysis
Dimethylxenon undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form xenon oxides.
Reduction: Can be reduced to xenon and methane using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions where the methyl groups can be replaced by other nucleophiles. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed include xenon oxides, xenon, and substituted xenon compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other xenon-containing compounds.
Biology: Investigated for its potential use in biological imaging due to the unique properties of xenon.
Medicine: Explored for its anesthetic properties, leveraging xenon’s known effects in anesthesia.
Mechanism of Action
The mechanism of action of dimethylxenon involves its interaction with molecular targets through its xenon center. Xenon can form weak interactions with various biological molecules, affecting their function. The pathways involved include modulation of ion channels and receptors, which can lead to anesthetic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Organonoble Gas Compounds (e.g., XeF₂, XeO₃): Bond Strength: Xenon-fluorine bonds in XeF₂ are polar covalent (~133 kJ/mol), whereas xenon-carbon bonds in dimethylxenon would likely be weaker due to poor orbital overlap . Stability: XeF₂ is thermally stable up to 400°C, whereas this compound would decompose rapidly at room temperature, analogous to organokrypton compounds like KrF₂ .
Dimethyl Derivatives of Heavy Metals (e.g., dimethylmercury, (CH₃)₂Hg): Toxicity: Dimethylmercury is highly neurotoxic, with a lethal dose of 0.1 mL. This compound’s toxicity is unknown but likely lower due to xenon’s inert biological role .
Polar Dimethyl Compounds (e.g., dimethyl sulfoxide, (CH₃)₂SO): Solubility: DMSO is miscible with water due to its polar sulfinyl group. This compound, lacking polar functional groups, would likely be hydrophobic .
Table 1: Comparative Properties of this compound and Analogues
| Compound | Bond Type | Stability | Boiling Point | Toxicity |
|---|---|---|---|---|
| This compound | Xe–C (weak) | Low | Theoretical | Unknown |
| XeF₂ | Xe–F (strong) | High | 114°C | Corrosive |
| (CH₃)₂Hg | Hg–C (moderate) | Moderate | 92°C | Extreme |
| (CH₃)₂SO | S=O (polar) | High | 189°C | Low |
Research Findings and Gaps
Synthetic Challenges: No peer-reviewed synthesis of this compound exists. Attempts to stabilize xenon-carbon bonds require extreme conditions (e.g., cryogenic temperatures, matrix isolation), as seen in KrCF₃ syntheses .
Spectroscopic Predictions: Theoretical studies suggest this compound’s ¹²⁹Xe NMR signal would appear at >3000 ppm (vs. 0 ppm for Xe gas), but experimental validation is lacking .
Contradictions in Analogues: While dimethyl sulfoxide’s polarity enhances solubility, this compound’s nonpolar structure limits its utility in solvents or catalysis, contrasting with fluorinated xenon compounds used in oxidation reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
